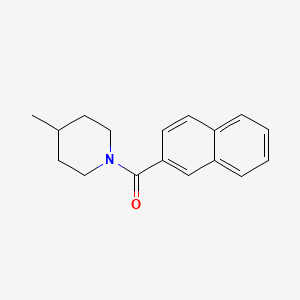

4-methyl-1-(2-naphthoyl)piperidine

Description

Note: The compound name in the query appears to contain a typographical error (naphthoyl vs. naphthylsulfonyl). Based on the provided evidence (particularly ), the correct structure is 4-methyl-1-(2-naphthylsulfonyl)piperidine, a sulfonamide derivative with a naphthalene moiety.

- Physicochemical Properties: Molecular Formula: C₁₆H₁₉NO₂S Molar Mass: 289.39 g/mol Structural Features: A piperidine ring substituted with a methyl group at the 4-position and a 2-naphthylsulfonyl group at the 1-position .

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-8-10-18(11-9-13)17(19)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYIWGXSJRWLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-methyl-1-(2-naphthylsulfonyl)piperidine with analogous sulfonamide and piperidine-based derivatives.

Key Findings :

Substituent Effects on Bioactivity: The phenylhydrazineylidene-ethyl substituent in compound 5 significantly enhanced anti-proliferative activity (IC₅₀ = 2.5 µM in HepG-2 cells), likely due to improved interactions with cellular targets such as kinases or DNA .

Synthesis Efficiency: The nitro-substituted derivative (3c) achieved an 87% yield, indicating that electron-withdrawing groups (e.g., -NO₂) facilitate efficient sulfonamide formation under standard conditions .

Structural Stability and Binding: highlights that aromatic-aromatic interactions (e.g., between naphthyl groups and protein residues) stabilize binding. Molecular docking studies ( ) on related piperidine-urea compounds suggest that substituent orientation (e.g., piperidine group placement) critically influences binding energy (−68.0 to −69.4 kcal/mol) .

Spectral Characterization :

- The nitro-substituted derivative (3c ) displayed distinct aromatic proton signals in ¹H NMR (δ 8.40 and 7.97 ppm), which are absent in the naphthyl derivative due to differing electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.